molecular formula C9H12N2S2 B13253751 2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine

2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine

Cat. No.: B13253751
M. Wt: 212.3 g/mol
InChI Key: MNQSHLCYDNQPND-UHFFFAOYSA-N
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Description

2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine is an organic compound that belongs to the class of benzodithiazoles. This compound features a benzene ring fused with a thiazole ring, which contains both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine typically involves the reaction of 2-mercaptoaniline with acid chlorides. The general reaction can be represented as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the formation of the desired benzodithiazole ring structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C9H12N2S2

Molecular Weight

212.3 g/mol

IUPAC Name

2-(4-methyl-1,3,2-benzodithiazol-2-yl)ethanamine

InChI

InChI=1S/C9H12N2S2/c1-7-3-2-4-8-9(7)13-11(12-8)6-5-10/h2-4H,5-6,10H2,1H3

InChI Key

MNQSHLCYDNQPND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SN(S2)CCN

Origin of Product

United States

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